molecular formula C11H12INO B1450877 N-(cyclopropylmethyl)-4-iodobenzamide CAS No. 39887-31-5

N-(cyclopropylmethyl)-4-iodobenzamide

Cat. No.: B1450877
CAS No.: 39887-31-5
M. Wt: 301.12 g/mol
InChI Key: WKGKELXHCISANA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-iodobenzamide is a chemical compound that features a cyclopropylmethyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-iodobenzamide typically involves the following steps:

    Formation of 4-iodobenzoic acid: This can be achieved through the iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.

    Conversion to 4-iodobenzoyl chloride: The 4-iodobenzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation: The final step involves the reaction of 4-iodobenzoyl chloride with cyclopropylmethylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

N-(cyclopropylmethyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving benzamide derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropylmethyl-4-methylbenzamide: Similar structure but with a methyl group instead of an iodine atom.

    N-cyclopropylmethyl-4-chlorobenzamide: Similar structure but with a chlorine atom instead of an iodine atom.

    N-cyclopropylmethyl-4-bromobenzamide: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

N-(cyclopropylmethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogues. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction pathways, making this compound particularly interesting for specific applications in research and industry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKELXHCISANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287263
Record name N-(Cyclopropylmethyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39887-31-5
Record name N-(Cyclopropylmethyl)-4-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39887-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclopropylmethyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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